Cas no 852166-33-7 (N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-[(4-fluorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
- F5319-0091
- SR-01000065217-1
- SR-01000065217
- AB00731492-01
- AKOS017037905
- Z26778506
- starbld0007179
- 852166-33-7
- 3-Pyridazinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-1-methyl-6-oxo-
-
- インチ: 1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19)
- InChIKey: AZUFFRJZBVEYSH-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=C(F)C=C2)=O)=NN(C)C(=O)C=C1
計算された属性
- せいみつぶんしりょう: 261.09135480g/mol
- どういたいしつりょう: 261.09135480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.31±0.20(Predicted)
N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5319-0091-5μmol |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-15mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-40mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5319-0091-100mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5319-0091-2μmol |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-10μmol |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-2mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-3mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-5mg |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5319-0091-20μmol |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
852166-33-7 | 20μmol |
$118.5 | 2023-09-10 |
N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamideに関する追加情報
N-(4-Fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Comprehensive Overview
N-(4-Fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 852166-33-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features and potential biological activities, has been the subject of extensive research in recent years. This article aims to provide a comprehensive overview of N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, including its chemical structure, synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis: The chemical structure of N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is defined by its pyridazine core, which is substituted with a 4-fluorophenylmethyl group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine ring and subsequent functionalization. Recent studies have reported efficient synthetic routes that enhance yield and purity, making the compound more accessible for further research and development.
Pharmacological Properties: One of the key areas of interest in the study of N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is its pharmacological profile. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. Additionally, animal models have confirmed its efficacy in reducing pain and inflammation, suggesting its potential as a therapeutic agent for conditions such as arthritis and neuropathic pain.
Mechanism of Action: The mechanism by which N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its biological effects is an active area of investigation. Current evidence suggests that it may act through multiple pathways. For instance, it has been shown to modulate the activity of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it may interact with specific receptors or signaling pathways to exert its anti-inflammatory and analgesic effects. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.
Clinical Applications: The potential clinical applications of N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are diverse and promising. Given its anti-inflammatory and analgesic properties, it is being explored for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, its ability to reduce neuropathic pain makes it a candidate for managing conditions such as diabetic neuropathy and postherpetic neuralgia. Clinical trials are currently underway to evaluate its safety and efficacy in these indications.
Safety Profile: Ensuring the safety of any new drug candidate is paramount in drug development. Preclinical studies have indicated that N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a favorable safety profile. It has demonstrated low toxicity in animal models and does not appear to cause significant adverse effects at therapeutic doses. However, further clinical trials are necessary to fully assess its safety in human subjects.
Current Research Trends: The field of medicinal chemistry is rapidly evolving, and ongoing research continues to uncover new insights into the properties and applications of N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Recent studies have focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce dosing frequency. Additionally, efforts are being made to develop prodrugs or formulations that can improve its delivery to target tissues. These advancements hold promise for enhancing the therapeutic utility of this compound.
Conclusion: In conclusion, N-(4-fluorophenyl)methyl-1-methyl-6-o xo - 1 , 6 - dihydrop y ridazin e - 3 - carbox amide strong > (CAS No . 852 1 6 6 - 3 3 - 7 ) represents a promising compound with significant potential in the treatment of inflammatory diseases and pain management . Its unique chemical structure , coupled with favorable pharmacological properties , positions it as an important candidate for further development . Ongoing research will continue to elucidate its mechanisms of action , optimize its therapeutic profile , and explore new applications , contributing to advancements in medicinal chemistry and drug discovery . p >
852166-33-7 (N-(4-fluorophenyl)methyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide) 関連製品
- 1021249-68-2(4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)
- 92631-66-8(20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)
- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)
- 893616-55-2(Methyl 2,4-dihydroxy-6-methylnicotinate)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)



